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Compound of Interest

Compound Name: Binankadsurin A

Cat. No.: B15592903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Binankadsurin A is a novel tetracyclic triterpenoid isolated from a rare terrestrial

actinomycete. Preliminary studies have identified its potent and selective inhibitory activity

against Brassinosteroid-Insensitive 2 (BIN2) kinase, a key negative regulator in the

brassinosteroid signaling pathway. This pathway is crucial for plant growth and development,

and its components have homologs and analogous functions in various organisms, presenting

potential therapeutic targets in areas such as oncology and metabolic diseases. These

application notes provide a comprehensive overview of the use of Binankadsurin A as a

reference compound in high-throughput screening (HTS) campaigns aimed at discovering

novel BIN2 inhibitors.

Mechanism of Action
Binankadsurin A exerts its biological activity by competitively inhibiting the ATP-binding site of

the BIN2 kinase. In the absence of brassinosteroid ligands, BIN2 is active and phosphorylates

the transcription factors BZR1 and BES1, leading to their cytoplasmic retention and

degradation. By inhibiting BIN2, Binankadsurin A prevents the phosphorylation of

BZR1/BES1, allowing their accumulation in the nucleus and subsequent regulation of target

gene expression.
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Caption: Simplified brassinosteroid signaling pathway and the inhibitory action of
Binankadsurin A.

Data Presentation: In Vitro Activity of Binankadsurin
A
The following table summarizes the key in vitro activity parameters of Binankadsurin A
against human BIN2 kinase and its selectivity against related kinases.
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Parameter Value Description

IC50 (BIN2) 85 nM

The half-maximal inhibitory

concentration against

recombinant human BIN2

kinase in a biochemical assay.

Ki 45 nM

The inhibition constant,

indicating a high binding

affinity to BIN2.

Selectivity >100-fold

Selectivity for BIN2 over other

closely related GSK3 family

kinases (GSK3α and GSK3β).

Cellular Potency (EC50) 250 nM

The half-maximal effective

concentration in a cell-based

reporter assay for BZR1/BES1

activation.

Cytotoxicity (CC50) >50 µM

The concentration at which

50% cell death is observed in

HEK293T cells, indicating low

cytotoxicity.

Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence
(HTRF) Assay for BIN2 Kinase Activity
This protocol describes a robust HTS-compatible biochemical assay to measure the kinase

activity of BIN2.
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Caption: Workflow for the BIN2 HTRF biochemical assay.

Materials:

Recombinant Human BIN2 Kinase

ULight™-labeled BZR1 peptide substrate

Europium (Eu)-labeled anti-phospho-BZR1 antibody

ATP

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Binankadsurin A (as a positive control)

DMSO (for compound dilution)

Low-volume 384-well white microplates

Procedure:

Compound Plating: Prepare serial dilutions of Binankadsurin A and test compounds in

DMSO. Using an acoustic dispenser, transfer 50 nL of each compound solution to the assay

plate.

Reagent Preparation: Prepare a master mix containing assay buffer, ATP (final concentration

10 µM), and ULight™-BZR1 peptide (final concentration 50 nM).

Substrate/ATP Addition: Dispense 5 µL of the master mix into each well of the 384-well plate

containing the pre-spotted compounds.

Enzyme Addition: Prepare a solution of BIN2 kinase in assay buffer (final concentration 5

nM). Add 5 µL of the enzyme solution to each well to initiate the reaction. For negative

controls, add 5 µL of assay buffer without the enzyme.

Kinase Reaction Incubation: Centrifuge the plate briefly and incubate at room temperature

for 60 minutes.
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Detection Reagent Addition: Prepare the detection mix containing the Eu-anti-phospho-BZR1

antibody in detection buffer. Add 10 µL of this mix to each well to stop the reaction.

Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for

antibody binding.

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission

at 665 nm (acceptor) and 620 nm (donor).

Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the percent

inhibition relative to DMSO controls. Plot the dose-response curves to determine the IC50

values.

Protocol 2: BZR1-Luciferase Reporter Cell-Based Assay
This protocol provides a method to confirm the cellular activity of hits identified from the primary

biochemical screen.

Materials:

HEK293T cells stably expressing a BZR1-responsive luciferase reporter construct.

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Binankadsurin A (as a positive control).

Luciferase assay reagent (e.g., Bright-Glo™).

384-well white, clear-bottom cell culture plates.

Procedure:

Cell Seeding: Seed the stable HEK293T reporter cells into 384-well plates at a density of

5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

Compound Addition: Add 100 nL of serially diluted compounds (including Binankadsurin A)

to the cell plates.
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Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO₂ to allow for changes in

gene expression.

Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add 20 µL of

luciferase assay reagent to each well.

Signal Stabilization: Incubate for 5 minutes at room temperature to ensure complete cell lysis

and stabilization of the luminescent signal.

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Normalize the data to DMSO-treated controls and calculate the fold-activation

of the reporter. Determine EC50 values from the dose-response curves.

Conclusion
Binankadsurin A serves as an excellent tool and positive control for the discovery and

characterization of novel BIN2 kinase inhibitors. The provided protocols for a biochemical

HTRF assay and a secondary cell-based reporter assay offer a robust workflow for identifying

and validating potent and cell-permeable compounds. These methodologies can be readily

adapted for large-scale HTS campaigns, facilitating the exploration of this promising

therapeutic target.

To cite this document: BenchChem. [Application Notes and Protocols: Binankadsurin A for
High-Throughput Screening (HTS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592903#binankadsurin-a-for-high-throughput-
screening-hts-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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